Crisnatol mesylate

Beschreibung

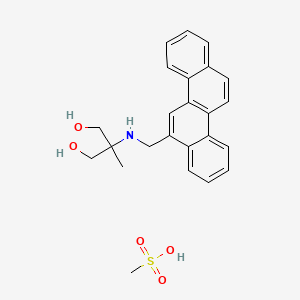

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

96389-69-4 |

|---|---|

Molekularformel |

C24H27NO5S |

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |

InChI |

InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |

InChI-Schlüssel |

NJWBUDCAWGTQAS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41.CS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

770U-82 mesylate; BW-A-770U mesylate; 770U-82; BW-770; BW-77OU-82; BW-A-770U; Crisnatol mesylate. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Crisnatol Mesylate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisnatol (B1209889) mesylate is a synthetic arylmethylaminopropanediol derivative that has demonstrated notable antitumor activity in preclinical and early-phase clinical studies. Its lipophilic nature allows for penetration of the blood-brain barrier, suggesting potential utility in the treatment of central nervous system malignancies. The core mechanism of action of crisnatol revolves around its function as a DNA intercalator and an inhibitor of topoisomerase enzymes. This guide provides an in-depth examination of the molecular mechanisms, summarizes key quantitative data from preclinical and clinical investigations, details relevant experimental methodologies, and presents visual representations of its mechanism and associated experimental workflows.

Core Mechanism of Action

Crisnatol mesylate exerts its cytotoxic effects primarily through direct interaction with cellular DNA and interference with essential enzymatic processes involved in DNA topology and replication.

DNA Intercalation

As a planar, polycyclic aromatic molecule, crisnatol inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation event induces significant structural distortions in the DNA, including unwinding and lengthening of the helix, which physically obstructs the processes of DNA replication and transcription.[1] The binding is non-covalent, driven by hydrophobic and van der Waals forces.[1] This disruption of DNA integrity is a key initiating event in the cascade leading to cell cycle arrest and apoptosis.

Topoisomerase Inhibition

The following diagram illustrates the dual mechanism of action of this compound at the molecular level.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity and Cell Cycle Effects of Crisnatol

| Cell Line | Assay Type | Concentration (µM) | Exposure Time (h) | Effect | Reference |

| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | 0.5 - 1.0 | 4 | Reversible G2-phase block | [7] |

| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | 0.5 - 1.0 | 24 | >G2 polyploidy | [7] |

| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | 5 - 10 | 4 | Persistent S-phase retardation or irreversible G2/>G2 block | [7] |

| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic | k < 30 (n ≤ 1) | Varied | No effect | [8] |

| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic | k = 30-1000 (n = 1) | Varied | Growth inhibitory | [8] |

| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic | k = 1500 | Varied | Cytostatic | [8] |

| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic | k > 2000 (n = 2) | Varied | Cytotoxic | [8] |

k is the drug exposure constant (µMⁿ·h)

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Studies)

| Dosing Schedule | Terminal Half-life (t½) (h) | Total Body Clearance (L/h/m²) | Volume of Distribution (Vdss) (L/m²) | Recommended Phase II Dose (mg/m²) | Reference |

| Monthly 6-h infusion | 2.9 | 18.3 | 58.8 | 388 | [4] |

| Monthly extended infusion (9-18 h) | Not Reported | Not Reported | Not Reported | 450-900 (total dose) | [9] |

| Protracted infusion (6-21 days) | Not Reported | Not Reported | Not Reported | 600/day for 9 days | [10] |

| Dose escalation by extending infusion (6-96 h) | 3.3 | 22.8 | 53 | 2700/72 h | [11] |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below.

DNA Intercalation and Topoisomerase Inhibition Assays (General Methodology)

While specific protocols for crisnatol are not detailed in the available literature, the following represents a standard methodology for assessing DNA intercalation and topoisomerase inhibition.[7][10]

References

- 1. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism: A Technical Guide to the DNA Intercalation Properties of Crisnatol Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisnatol (B1209889) mesylate, a novel arylmethylaminopropanediol derivative, has demonstrated significant antineoplastic activity in preclinical and clinical studies.[1] Its primary mechanism of action is attributed to its function as a DNA intercalator, a process that involves the insertion of its planar polycyclic aromatic structure between the base pairs of the DNA double helix.[1][2] This guide provides an in-depth technical overview of the DNA intercalation properties of crisnatol mesylate, detailing the experimental methodologies used to characterize these interactions and the resultant impact on DNA structure and function. While specific quantitative binding data for crisnatol is not extensively available in public literature, this document outlines the established principles and experimental approaches for its characterization, drawing parallels with known DNA intercalators.

Introduction to this compound and DNA Intercalation

This compound is a synthetic anticancer agent that has undergone Phase I and II clinical trials for the treatment of various solid tumors.[2][3] Its lipophilic nature allows for effective penetration of the blood-brain barrier, making it a candidate for brain tumor therapies. The core of crisnatol's cytotoxic activity lies in its ability to intercalate into DNA, thereby disrupting essential cellular processes such as DNA replication and transcription.[2] This intercalation also leads to the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication, ultimately inducing DNA damage and apoptosis in cancer cells.

DNA intercalation is a mode of binding where a planar molecule, the intercalator, inserts itself between adjacent base pairs of a DNA helix. This physical insertion causes significant structural perturbations to the DNA, including unwinding of the helix, an increase in its length, and alterations in its flexibility. These structural changes are the basis for the various biophysical and biochemical assays used to characterize the binding of intercalating agents like crisnatol.

Quantitative Analysis of Crisnatol-DNA Interactions

The precise quantification of the binding affinity and stoichiometry of crisnatol's interaction with DNA is paramount for understanding its pharmacological profile. Due to the limited availability of specific binding constants for crisnatol in the literature, this section outlines the standard methodologies and presents hypothetical data tables that would be generated from such studies.

Table 1: Hypothetical DNA Binding Affinity of this compound

| Parameter | Value | Method |

| Binding Constant (Kb) | 1.5 x 106 M-1 | Spectrophotometric Titration |

| Dissociation Constant (Kd) | 0.67 µM | Fluorescence Quenching |

| Binding Site Size (n) | 2-3 base pairs | Scatchard Analysis |

Table 2: Thermodynamic Parameters of Crisnatol-DNA Interaction

| Parameter | Value | Method |

| ΔG° (Gibbs Free Energy) | -8.4 kcal/mol | Isothermal Titration Calorimetry (ITC) |

| ΔH° (Enthalpy Change) | -4.2 kcal/mol | Isothermal Titration Calorimetry (ITC) |

| -TΔS° (Entropy Change) | -4.2 kcal/mol | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols for Characterizing DNA Intercalation

A multi-faceted approach employing various biophysical and biochemical techniques is necessary to fully elucidate the DNA intercalation properties of this compound.

Spectrophotometric Titration

This technique is used to determine the binding constant (Kb) of an intercalator to DNA. The absorption spectrum of crisnatol is monitored as increasing concentrations of DNA are added. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength) of the drug's absorption spectrum.

Protocol:

-

Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Record the initial absorption spectrum of the crisnatol solution.

-

Titrate the crisnatol solution with small aliquots of a concentrated DNA stock solution (e.g., calf thymus DNA).

-

Record the absorption spectrum after each addition of DNA until no further changes are observed.

-

Analyze the data using the Wolfe-Shimer equation or by plotting the absorbance changes to determine the binding constant.

Fluorescence Quenching Assay

This method is employed to determine the binding affinity (Kd) by observing the quenching of a fluorescent probe (like ethidium (B1194527) bromide) or the intrinsic fluorescence of the drug upon binding to DNA.

Protocol:

-

Prepare a solution containing a fixed concentration of a fluorescent DNA probe (e.g., ethidium bromide) and DNA.

-

Measure the initial fluorescence intensity.

-

Add increasing concentrations of this compound to the solution.

-

Measure the fluorescence intensity after each addition.

-

The quenching of fluorescence is indicative of the displacement of the probe by crisnatol, and the data can be analyzed using the Stern-Volmer equation to calculate the binding constant.

DNA Unwinding Assay

Intercalation causes unwinding of the DNA double helix. This property can be visualized and quantified using gel electrophoresis.

Protocol:

-

Incubate supercoiled plasmid DNA with increasing concentrations of this compound.

-

Treat the DNA-drug complex with a topoisomerase I enzyme, which relaxes the supercoiled DNA.

-

Remove the drug and enzyme. The extent of unwinding caused by crisnatol will result in the re-introduction of supercoils.

-

Analyze the DNA topology by agarose (B213101) gel electrophoresis. The mobility of the plasmid DNA will change based on its supercoiling state.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study conformational changes in DNA upon drug binding. The B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation by a drug like crisnatol is expected to induce changes in these bands, indicating a distortion of the DNA helix.

Protocol:

-

Record the CD spectrum of a DNA solution in a suitable buffer.

-

Add this compound to the DNA solution at various drug-to-DNA ratios.

-

Record the CD spectrum for each ratio.

-

Analyze the changes in the CD signal to infer conformational changes in the DNA structure.

Viscosity Measurements

The length of DNA increases upon the insertion of an intercalator between its base pairs. This increase in length leads to a corresponding increase in the viscosity of the DNA solution.

Protocol:

-

Measure the viscosity of a DNA solution of a known concentration using a viscometer.

-

Add increasing concentrations of this compound to the DNA solution.

-

Measure the viscosity after each addition.

-

Plot the relative viscosity versus the drug/DNA ratio to observe the effect of intercalation on DNA length.

Signaling Pathways and Experimental Workflows

The downstream effects of crisnatol's DNA intercalation are complex, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of action for this compound.

References

An In-Depth Technical Guide to the Topoisomerase II Inhibition by Crisnatol Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisnatol (B1209889) mesylate (formerly BWA770U mesylate) is a synthetic arylmethylaminopropanediol derivative that has been investigated for its antitumor activity. As a potent DNA intercalator and inhibitor of topoisomerase II, crisnatol disrupts DNA replication and induces cell cycle arrest, leading to cytotoxic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of crisnatol mesylate, with a focus on its inhibition of topoisomerase II. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant assays, and a visualization of the proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other topoisomerase II inhibitors.

Introduction

Topoisomerase II is a critical nuclear enzyme responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. By creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks, topoisomerase II plays a vital role in maintaining genomic integrity. This essential function makes it a prime target for anticancer drug development.

This compound is a lipophilic compound that readily crosses cell membranes to exert its cytotoxic effects. Its primary mechanism of action involves the dual processes of DNA intercalation and inhibition of topoisomerase II activity. This guide will delve into the specifics of these mechanisms, presenting the available data in a structured and accessible format.

Mechanism of Action: Topoisomerase II Inhibition

Crisnatol functions as a topoisomerase II poison. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA or hydrolyzing ATP, topoisomerase II poisons trap the enzyme in its "cleavable complex" with DNA. This stabilized complex prevents the religation of the DNA double-strand break, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death.

DNA Intercalation

The planar aromatic structure of crisnatol allows it to insert itself between the base pairs of the DNA double helix.[1][2][3] This intercalation event causes a structural distortion of the DNA, which is thought to facilitate the trapping of the topoisomerase II-DNA cleavable complex.[2] The unwinding of the DNA helix upon intercalation creates a favorable conformation for the stabilization of the enzyme-DNA intermediate.[1]

Quantitative Data

The following tables summarize the key quantitative data gathered from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| MCF-7 (Human Breast Cancer) | Microtiter Pharmacodynamic Assay | Growth Inhibitory Exposure (k) | 30-1000 µM·h | [4] |

| Cytostatic Exposure (k) | 1500 µM·h | [4] | ||

| Cytotoxic Exposure (k) | >2000 µM·h | [4] | ||

| Threshold for Growth Inhibition | 0.02 fmol/cell | [4] | ||

| Cytoreduction Requirement | >1 fmol/cell | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Dosing Schedule | Reference |

| Terminal Half-life (t½) | 2.9 hours | 6-hour infusion (7.5-516 mg/m²) | [5] |

| 3.3 hours | 6-96 hour infusion (18-3400 mg/m²) | [6] | |

| Volume of Distribution (Vdss) | 58.8 L/m² | 6-hour infusion (7.5-516 mg/m²) | [5] |

| 53 L/m² | 6-96 hour infusion (18-3400 mg/m²) | [6] | |

| Total Body Clearance (CL) | 18.3 L/h/m² | 6-hour infusion (7.5-516 mg/m²) | [5] |

| 22.8 L/h/m² | 6-96 hour infusion (18-3400 mg/m²) | [6] | |

| Median Steady-State Plasma Concentration (Css) | 2.7 µg/mL | 2700 mg/m² over 72 hours | [6] |

| 3.8 µg/mL | 3400 mg/m² over 72 hours | [6] |

Table 3: Clinical Trial Dosing and Toxicity

| Phase | Dosing Schedule | Dose-Limiting Toxicity (DLT) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose | Reference |

| I | 6-hour infusion every 28 days (7.5-516 mg/m²) | Reversible neurological toxicity (somnolence, dizziness, blurred vision, unsteady gait) | 388 mg/m² (Recommended Phase II Dose) | [5] |

| I | 6-96 hour infusion (18-3400 mg/m²) | Neurological (confusion, agitation, disorientation) | 2700 mg/m²/72 hours | [6] |

| I | Monthly extended infusion (450-900 mg/m² over 9-18 hours) | Serious central nervous system effects | Not explicitly stated | [7] |

| II (Ovarian Cancer) | 72-hour infusion | Nausea, vomiting, vertigo, dizziness, ataxia; severe CNS toxicity in some patients | No evidence of antitumor efficacy | [8] |

| II (Glioma) | 72-hour infusion every 21 days (starting at 2250 mg/m²) | Acute and dose-limiting neurotoxicity | Two complete, long-lasting responses observed | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Topoisomerase II DNA Decatenation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP Solution (e.g., 20 mM)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

TAE Buffer

-

Ethidium (B1194527) Bromide or other DNA stain

Procedure:

-

Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase II Assay Buffer

-

2 µL of 10x ATP Solution

-

1 µL of kDNA (e.g., 200 ng/µL)

-

Varying concentrations of this compound (or solvent control)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of diluted purified topoisomerase IIα to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye and 2 µL of Proteinase K (10 mg/mL).

-

Incubate at 37°C for another 15 minutes to digest the enzyme.

-

Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated product.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to crisnatol treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by slowly adding ice-cold 70% ethanol while vortexing to prevent clumping.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound has demonstrated clear activity as a topoisomerase II inhibitor with a mechanism involving DNA intercalation and stabilization of the cleavable complex. Preclinical and clinical studies have provided valuable data on its cytotoxicity, pharmacokinetics, and safety profile. While clinical development has faced challenges, the information gathered on crisnatol contributes to the broader understanding of topoisomerase II as a therapeutic target. This technical guide serves as a consolidated resource to aid researchers in the continued exploration of this class of anticancer agents. Further investigation into the specific molecular determinants of sensitivity and resistance to crisnatol could inform the development of more effective and targeted topoisomerase II inhibitors in the future.

References

- 1. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 3. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase II study of this compound in patients with ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

Crisnatol Mesylate: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisnatol mesylate is a synthetic, polycyclic aromatic amine with demonstrated antitumor activity. As a DNA intercalator and topoisomerase inhibitor, it disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, a step-by-step synthesis protocol, and an in-depth look at its mechanism of action. Quantitative data from preclinical and clinical studies are summarized, and key pathways and workflows are visualized to support further research and development efforts in oncology.

Chemical Structure and Properties

Crisnatol, with the IUPAC name 2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol, is the active base.[1] this compound is the salt form, where the basic amine group of Crisnatol is protonated by methanesulfonic acid. This salt formation is a common strategy in pharmaceutical development to improve the solubility and bioavailability of a drug candidate.

The chemical structure of the Crisnatol base consists of a chrysene (B1668918) backbone, a highly aromatic and planar polycyclic hydrocarbon, which is crucial for its DNA intercalating properties. This is attached via a methylamino linker to a 2-methylpropane-1,3-diol moiety.

Chemical Identifiers for Crisnatol:

-

Molar Mass: 345.44 g/mol [1]

-

SMILES: CC(CO)(CO)NCc1cc2c3ccccc3ccc2c4c1cccc4[1]

-

InChI: InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3[1]

Synthesis of this compound

The synthesis of Crisnatol involves a two-step process starting from chrysene. The first step is the formylation of the chrysene ring to introduce an aldehyde group, followed by a reductive condensation with 2-amino-2-methylpropane-1,3-diol to form the final Crisnatol base. The mesylate salt is then prepared by reacting the base with methanesulfonic acid.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of Crisnatol, based on established synthetic routes.

Step 1: Formylation of Chrysene to Chrysene-6-carboxaldehyde

-

To a solution of chrysene in a suitable solvent such as o-dichlorobenzene, add dichloromethyl methyl ether.

-

Cool the mixture in an ice bath and add a Lewis acid catalyst, for example, tin(IV) chloride (SnCl₄), dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by chromatography to yield chrysene-6-carboxaldehyde.

Step 2: Reductive Condensation to form Crisnatol

-

Dissolve chrysene-6-carboxaldehyde and 2-amino-2-methylpropane-1,3-diol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

After the formation of the imine is complete (monitored by TLC), cool the reaction mixture.

-

Dilute the mixture with ethanol (B145695) and then add a reducing agent, such as sodium cyanoborohydride, in portions.

-

Stir the reaction at room temperature until the reduction is complete.

-

Quench the reaction and work up by standard procedures to isolate the crude Crisnatol base.

-

Purify the product by chromatography or recrystallization.

Step 3: Formation of this compound

-

Dissolve the purified Crisnatol base in a suitable solvent like ethanol or isopropanol.

-

Add a stoichiometric amount of methanesulfonic acid dropwise with stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Synthesis Workflow

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase enzymes.

DNA Intercalation

The planar chrysene ring of Crisnatol allows it to insert itself between the base pairs of the DNA double helix.[3][4] This intercalation process leads to several structural and functional consequences for the DNA:

-

Unwinding and Elongation of DNA: The insertion of the molecule forces the DNA helix to unwind and lengthen, disrupting its normal conformation.

-

Inhibition of DNA Replication and Transcription: The distorted DNA structure hinders the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription.

-

Induction of DNA Damage: The structural strain on the DNA can lead to strand breaks.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes by creating transient breaks in the DNA backbone. Crisnatol acts as a topoisomerase poison, stabilizing the covalent complex formed between the topoisomerase enzyme and the DNA.[5][6] This leads to an accumulation of DNA strand breaks, as the enzyme is unable to complete its catalytic cycle and re-ligate the DNA. The accumulation of these breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Crisnatol's mechanism of action, leading to cancer cell death.

Quantitative Data

In Vitro Cytotoxicity

Studies have demonstrated the cytotoxic effects of Crisnatol on various cancer cell lines. The activity is dependent on both the concentration and the duration of exposure.

| Cell Line | Assay | IC50 / Effect Concentration | Exposure Time | Reference |

| Murine Erythroleukemia (MELC) | Flow Cytometry | 0.5-1.0 µM (Reversible G2 block) | 4 hours | [2] |

| Murine Erythroleukemia (MELC) | Flow Cytometry | 5-10 µM (Irreversible G2 block) | 24 hours | [2] |

Clinical Pharmacokinetics

Phase I clinical trials have provided valuable pharmacokinetic data for this compound in patients with solid malignancies.

| Parameter | Value | Dosing Schedule | Reference |

| Terminal Half-life (t₁/₂) | 2.9 - 3.3 hours | 6-hour infusion / Protracted infusion | [1] |

| Total Body Clearance | 18.3 - 22.8 L/hr/m² | 6-hour infusion / Protracted infusion | [1] |

| Volume of Distribution (Vdss) | 53 - 58.8 L/m² | 6-hour infusion / Protracted infusion | [1] |

| Peak Plasma Concentration (Css) | 2.7 µg/mL | 2700 mg/m²/72 hours | [1] |

| Peak Plasma Concentration (Css) | 3.8 µg/mL | 3400 mg/m²/72 hours | [1] |

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase inhibition. Its synthesis is achievable through established organic chemistry routes. The available preclinical and clinical data provide a solid foundation for its further investigation as a therapeutic agent. This technical guide serves as a resource for researchers and drug development professionals to understand the core scientific aspects of this compound and to guide future studies aimed at harnessing its full therapeutic potential.

References

- 1. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient multiple-exposure analysis of the toxicity of crisnatol, a DNA intercalator in phase II clinical trials [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Cytotoxic and apoptotic potential of gemini-chrysophanol nanoparticles against human colorectal cancer HCT-116 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

Unveiling the Preclinical Journey of Crisnatol Mesylate: A Pharmacokinetic Perspective

For Researchers, Scientists, and Drug Development Professionals

Crisnatol mesylate (NSC-329680), a rationally designed cytotoxic arylmethylamino-propanediol, has demonstrated a broad spectrum of cytotoxic activity in preclinical tumor models. Understanding its pharmacokinetic profile is paramount for the translation of preclinical efficacy to clinical potential. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound, with a focus on preclinical evaluation methodologies, alongside a summary of key parameters derived from early-phase clinical trials in the absence of detailed published preclinical data.

Human Pharmacokinetic Profile

While specific preclinical pharmacokinetic data in animal models remains limited in publicly available literature, Phase I clinical trials in cancer patients provide valuable insights into the disposition of this compound in a biological system. The following tables summarize the key pharmacokinetic parameters observed in humans following intravenous administration.

Table 1: Single-Dose Intravenous Infusion of this compound in Humans

| Parameter | Value | Reference |

| Terminal Half-life (t½) | 2.9 hours | [1] |

| Total Body Clearance (CL) | 18.3 L/h/m² | [1] |

| Volume of Distribution at Steady State (Vdss) | 58.8 L/m² | [1] |

Table 2: Continuous Intravenous Infusion of this compound in Humans

| Dose Schedule | Median Steady-State Concentration (Css) | Reference |

| 2700 mg/m²/72 hours | 2.7 µg/mL | [1] |

| 3400 mg/m²/72 hours | 3.8 µg/mL | [1] |

| Terminal Half-life (t½) | 3.3 hours | [1] |

| Total Body Clearance (CL) | 22.8 L/h/m² | [1] |

| Volume of Distribution at Steady State (Vdss) | 53 L/m² | [1] |

Experimental Protocols: A Methodological Framework

The following sections outline the typical experimental methodologies that would be employed in the preclinical pharmacokinetic evaluation of a compound like this compound.

In Vivo Pharmacokinetic Studies in Animal Models

The primary objective of in vivo pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism.

1. Animal Models:

-

Rodents: Mice and rats are commonly the initial species for pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.

-

Non-rodents: A second, larger species, such as dogs or non-human primates, is often used to assess inter-species variability and provide data more predictive of human pharmacokinetics.

2. Drug Administration:

-

Intravenous (IV) Bolus or Infusion: Provides direct entry into the systemic circulation, allowing for the determination of clearance, volume of distribution, and terminal half-life. This compound clinical trials utilized intravenous infusions.

-

Oral (PO) Gavage: To assess oral bioavailability and the rate and extent of absorption from the gastrointestinal tract.

-

Other Routes: Depending on the intended clinical application, other routes such as intraperitoneal (IP) or subcutaneous (SC) may be investigated.

3. Sample Collection:

-

Blood/Plasma: Serial blood samples are collected at predetermined time points post-dosing from a cannulated vessel or through sparse sampling techniques. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period to determine the routes and extent of excretion.

4. Bioanalytical Method:

-

High-Performance Liquid Chromatography (HPLC): As employed in the human clinical trials, HPLC with a suitable detector (e.g., UV or mass spectrometry) is the standard method for quantifying drug concentrations in biological matrices. A validated bioanalytical method with sufficient sensitivity, specificity, accuracy, and precision is crucial.

The workflow for a typical preclinical in vivo pharmacokinetic study is depicted in the following diagram:

Caption: Workflow of a preclinical in vivo pharmacokinetic study.

In Vitro Metabolism Studies

In vitro metabolism studies are essential for understanding the metabolic fate of a drug candidate and identifying potential drug-drug interactions.

1. Test Systems:

-

Liver Microsomes: Subcellular fractions of the liver endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. Microsomes from different species (e.g., rat, mouse, dog, human) are used to assess inter-species differences in metabolism.

-

Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of hepatic metabolism.

-

Recombinant CYP Enzymes: Individual CYP isoforms expressed in a cellular system to identify the specific enzymes responsible for the metabolism of the drug.

2. Experimental Procedure:

-

The drug is incubated with the chosen test system (e.g., liver microsomes) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

-

Samples are taken at various time points and the reaction is quenched.

-

The disappearance of the parent drug and the formation of metabolites are monitored by LC-MS/MS.

3. Data Analysis:

-

Metabolic Stability: The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.

-

Metabolite Identification: The mass-to-charge ratio and fragmentation pattern of potential metabolites are used to elucidate their structures.

-

Reaction Phenotyping: By using specific chemical inhibitors or recombinant enzymes, the CYP isoforms responsible for the metabolism of the drug can be identified.

A diagram illustrating the process of in vitro metabolism assessment is shown below:

Caption: In vitro metabolism experimental workflow.

Conclusion

While detailed preclinical pharmacokinetic data for this compound is not extensively published, the available human data from Phase I trials indicates a relatively short half-life and rapid clearance. The methodological framework presented here provides a guide for the types of preclinical studies that would be essential to fully characterize the ADME properties of this and other novel drug candidates. A thorough understanding of preclinical pharmacokinetics is a critical component of the drug development process, enabling informed decision-making for dose selection and toxicity assessment in subsequent clinical trials.

References

Crisnatol Mesylate for Glioblastoma Multiforme: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. The need for novel therapeutic agents that can effectively cross the blood-brain barrier and exert potent anti-tumor activity is paramount. Crisnatol (B1209889) mesylate, a synthetic arylmethylaminopropanediol derivative, has been investigated as a potential agent for the treatment of high-grade gliomas. This technical guide provides a comprehensive overview of Crisnatol mesylate for researchers and drug development professionals, summarizing the available clinical data, outlining its mechanism of action as a topoisomerase II inhibitor, and presenting detailed experimental protocols for its evaluation in glioblastoma research. While extensive preclinical data for this compound in glioblastoma is limited in the public domain, this guide provides a framework for its investigation based on established methodologies for this class of compounds.

Clinical Overview of this compound in Glioma

A phase II clinical trial of this compound was conducted in patients with recurrent anaplastic astrocytoma and glioblastoma multiforme. The study provided valuable insights into the dosing, efficacy, and safety profile of the drug in this patient population.

Patient Demographics and Treatment Regimen

A total of 26 patients were enrolled, with 20 diagnosed with glioblastoma.[1] All patients had progressive or residual disease following surgery and standard radiotherapy.[1] this compound was administered as a 72-hour intravenous infusion every 21 days, with a starting dose of 2250 mg/m².[1]

Efficacy and Survival Outcomes

The clinical trial demonstrated notable responses in a subset of patients. Two patients with glioblastoma who had not received prior chemotherapy achieved a complete response and remained in remission for over six and seven years, respectively.[1] Two other patients maintained stable disease for 10 months.[1] However, the majority of patients, particularly those who had received prior chemotherapy, showed disease progression.[1]

| Outcome Measure | Value | Reference |

| Total Patients (Glioblastoma) | 20 | [1] |

| Complete Response (No Prior Chemo) | 2 patients | [1] |

| Stable Disease | 2 patients (for 10 months) | [1] |

| Median Survival | 9.25 months | [1] |

| One-Year Survival Rate | 30% | [1] |

| Two-Year Survival Rate | 17% | [1] |

Safety and Tolerability

The primary dose-limiting toxicity observed in the clinical trial was acute neurotoxicity.[1] Other side effects were reported to be tolerable and were limited to the duration of the infusion.[1]

Mechanism of Action: Topoisomerase II Inhibition

This compound is classified as a DNA intercalator and functions as a topoisomerase II inhibitor.[2][3] Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[3][4]

Signaling Pathway of Topoisomerase II Inhibition

Topoisomerase II inhibitors, like Crisnatol, interfere with the catalytic cycle of the enzyme. They stabilize the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[4] These breaks trigger a DNA damage response, activating cell cycle checkpoints and ultimately leading to apoptosis.[4][5]

Preclinical Evaluation (Hypothetical Data)

While specific preclinical data for this compound in glioblastoma models are not widely available, this section presents hypothetical data based on the expected activity of a topoisomerase II inhibitor in this context. These tables are for illustrative purposes to guide researchers in their experimental design.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the potency of an anticancer agent.

| Glioblastoma Cell Line | IC50 (µM) after 72h exposure |

| U87 MG | 5.2 |

| U251 MG | 8.7 |

| T98G | 12.1 |

| Primary GBM Culture 1 | 7.5 |

| Primary GBM Culture 2 | 10.3 |

In Vivo Efficacy in Orthotopic Xenograft Model

The efficacy of this compound in an in vivo setting would typically be evaluated in an orthotopic mouse model of glioblastoma.

| Treatment Group | Median Survival (days) | Increase in Lifespan (%) |

| Vehicle Control | 25 | - |

| Temozolomide (B1682018) (Standard of Care) | 35 | 40 |

| This compound (low dose) | 32 | 28 |

| This compound (high dose) | 40 | 60 |

| Crisnatol + Temozolomide | 48 | 92 |

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in glioblastoma research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Glioblastoma cell lines (e.g., U87 MG, U251 MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

DNA Double-Strand Break (DSB) Detection (γ-H2AX Staining)

This immunofluorescence assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.

Materials:

-

Glioblastoma cells

-

This compound

-

Glass coverslips

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody (anti-γ-H2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Grow glioblastoma cells on glass coverslips.

-

Treat the cells with this compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 24 hours).

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-γ-H2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Conclusion

This compound has demonstrated a degree of clinical activity in patients with glioblastoma, particularly in those who are chemotherapy-naïve. Its mechanism as a topoisomerase II inhibitor provides a sound biological rationale for its investigation in this disease. However, a comprehensive preclinical evaluation of this compound specifically in glioblastoma models is necessary to fully understand its potential and to guide further clinical development. The experimental protocols and conceptual framework provided in this guide offer a roadmap for researchers to systematically investigate the efficacy and mechanism of action of this compound in glioblastoma, with the ultimate goal of developing more effective therapies for this devastating disease.

References

- 1. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Topoisomerase II Poisons for Glioblastoma; Existing Challenges and Opportunities to Personalize Therapy [frontiersin.org]

- 4. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preclinical Evaluation of Crisnatol Mesylate in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Crisnatol mesylate emerged as a promising anti-cancer agent due to its potent activity against various solid tumor models in early preclinical screening. Its chemical structure, 2-[(6-chrysenylmethyl)amino]-2-methyl-1,3-propanediol mesylate, confers lipophilic properties that facilitate cellular uptake. The core of its anticancer activity lies in its function as a DNA intercalator, a mechanism that disrupts DNA replication and transcription, ultimately leading to tumor cell death. This document serves to consolidate the available preclinical data to inform further research and development efforts.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism targeting fundamental cellular processes:

-

DNA Intercalation: Crisnatol directly inserts itself between the base pairs of the DNA double helix. This physical disruption alters the structure of the DNA, interfering with the binding of enzymes essential for replication and transcription.

-

Topoisomerase Inhibition: By intercalating into the DNA, Crisnatol is believed to stabilize the topoisomerase II-DNA cleavable complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

The induction of DNA damage triggers downstream signaling cascades that culminate in cell cycle arrest and programmed cell death (apoptosis).

In Vitro Preclinical Data

In vitro studies have been crucial in elucidating the concentration- and time-dependent effects of this compound on cancer cell lines.

Data Presentation

Table 1: In Vitro Activity of this compound in Human Breast Cancer Cell Lines

| Cell Line | Effect | Concentration x Exposure Time (C x T) Constant (k) (µM·h) | Cellular Crisnatol Retention for Effect |

| MCF-7 | No Effect | < 30 | < 0.02 fmol/cell |

| Growth Inhibitory | 30 - 1000 | ≥ 0.02 fmol/cell | |

| Cytostatic | ~1500 | Not Specified | |

| Cytotoxic | > 2000 | > 1 fmol/cell | |

| MDA-MB-231 | Cytotoxic | Favorable comparison to other agents | Not Specified |

Data compiled from an in vitro pharmacodynamic assay. The study notes that the in vitro cytotoxicity of Crisnatol compares favorably with that of some clinically useful antitumor agents in both MCF-7 and MDA-MB-231 cell lines[1].

Experimental Protocols

In Vitro Pharmacodynamic Assay

This protocol provides a detailed methodology for assessing the in vitro antitumor activity of this compound.

Objective: To determine the relationship between drug concentration (C), exposure time (T), and cellular response (no effect, growth inhibition, cytostasis, cytotoxicity).

Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

MDA-MB-231 (human breast adenocarcinoma, less differentiated)

-

Normal human skin fibroblasts (for cytotoxicity comparison)

Materials:

-

This compound

-

Appropriate cell culture medium and supplements

-

Microtiter plates (96-well)

-

Cell counting apparatus (e.g., hemocytometer, automated cell counter)

-

Reagents for cell viability/cytotoxicity assay (e.g., MTT, SRB)

Procedure:

-

Cell Seeding: Seed cells in 96-well microtiter plates at a density that allows for logarithmic growth over the course of the experiment.

-

Drug Preparation: Prepare a stock solution of this compound and perform serial dilutions to achieve a range of final concentrations.

-

Drug Exposure: Treat the cells with the various concentrations of Crisnatol for different durations (e.g., 4, 8, 12, 24, 48 hours) to create a matrix of C and T conditions.

-

Assay Termination: At the end of each exposure time, remove the drug-containing medium and wash the cells.

-

Cell Viability/Cytotoxicity Assessment: Perform a cell viability assay to determine the fraction of surviving cells relative to untreated controls.

-

Data Analysis: Analyze the results based on the pharmacodynamic principle: Cⁿ x T = k, where 'n' is the concentration coefficient and 'k' is the drug exposure constant. Plot concentration-time curves for specific surviving fractions to determine the minimum C x T required for a given level of antitumor activity.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound.

Caption: Crisnatol-induced G2/M cell cycle arrest pathway.

Caption: p53-mediated apoptotic pathway induced by Crisnatol.

In Vivo Preclinical Studies

Numerous sources indicate that this compound has demonstrated significant antineoplastic activity in a variety of murine and human tumor models. However, specific quantitative data from these in vivo preclinical studies, including details of the tumor models, dosing regimens, and efficacy outcomes (e.g., tumor growth inhibition, survival data), are not extensively detailed in publicly available scientific literature. The promising activity in these initial animal studies was a key factor in advancing Crisnatol to Phase I clinical trials.

Discussion and Future Directions

The preclinical data for this compound clearly establish its mechanism of action as a DNA intercalator and topoisomerase inhibitor, leading to cell cycle arrest and apoptosis in solid tumor cell lines. The in vitro pharmacodynamic studies provide a strong rationale for its concentration- and time-dependent cytotoxic effects.

To build upon this foundation, further research should focus on:

-

Detailed In Vivo Efficacy Studies: Publication of quantitative data from xenograft and patient-derived xenograft (PDX) models of various solid tumors would be invaluable to the research community.

-

Combination Therapies: Investigating the synergistic potential of Crisnatol with other chemotherapeutic agents or targeted therapies could enhance its therapeutic index.

-

Biomarker Discovery: Identifying predictive biomarkers of response to Crisnatol could aid in patient selection for future clinical trials.

Conclusion

This compound is a potent anticancer agent with a well-defined mechanism of action. The available preclinical in vitro data demonstrate its effectiveness in killing cancer cells. While its progression to clinical trials underscores its promise, a more detailed public disclosure of in vivo preclinical efficacy data would greatly benefit the scientific community and aid in the strategic development of this and similar compounds for the treatment of solid tumors.

References

Crisnatol Mesylate Analogues and Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Review of a Promising Topoisomerase II Inhibitor and the Potential for Novel Analogue Development

Abstract

Crisnatol (B1209889) mesylate (crisnatol), a novel arylmethylaminopropanediol, has demonstrated significant preclinical antitumor activity, primarily functioning as a DNA intercalator and a topoisomerase II inhibitor. This technical guide provides a comprehensive overview of crisnatol, including its mechanism of action, available quantitative data from clinical trials, and detailed experimental protocols relevant to its study. While specific research on crisnatol analogues and derivatives is limited in publicly available literature, this guide leverages the extensive research on the structurally related flavonoid, chrysin (B1683763), to explore potential avenues for the design, synthesis, and evaluation of novel crisnatol-based compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new anticancer agents.

Introduction to Crisnatol Mesylate

Crisnatol, also known as BWA770U mesylate or NSC 328564, is a synthetic compound that has been investigated for its potential as a chemotherapeutic agent.[1] Its primary mechanism of action involves the disruption of DNA replication and transcription in cancer cells.

Mechanism of Action

Crisnatol exerts its cytotoxic effects through a dual mechanism:

-

DNA Intercalation: The planar aromatic chrysene (B1668918) ring of crisnatol inserts itself between the base pairs of the DNA double helix.[1] This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.

-

Topoisomerase II Inhibition: Crisnatol acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle.[2][3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[2][3]

The following diagram illustrates the proposed mechanism of action of crisnatol as a topoisomerase II poison.

Quantitative Data for this compound

The following table summarizes key quantitative data from in vitro studies of crisnatol.

| Parameter | Value | Cell Line | Comments | Reference |

| Growth Inhibition (k) | 30-1000 µM·h | MCF-7 | The drug exposure constant (k) where crisnatol exhibits growth inhibitory effects. | [1] |

| Cytostatic Effect (k) | 1500 µM·h | MCF-7 | The drug exposure constant (k) where crisnatol exhibits cytostatic effects. | [1] |

| Cytotoxic Effect (k) | >2000 µM·h | MCF-7 | The drug exposure constant (k) where crisnatol exhibits cytotoxic effects. | [1] |

| Threshold for Growth Inhibition | 0.02 fmol/cell | MCF-7 | Cellular retention of crisnatol required for growth inhibition. | [1] |

| Cytoreduction Threshold | >1 fmol/cell | MCF-7 | Cellular retention of crisnatol required for cytoreduction. | [1] |

Crisnatol Analogues and Derivatives: A Case Study with Chrysin

Structure-Activity Relationships of Chrysin Derivatives

Studies on chrysin derivatives have revealed several key structure-activity relationships (SARs) that could be applicable to the design of novel crisnatol analogues:

-

Substitution at the 7-hydroxyl group: Modification of the 7-hydroxyl group of chrysin with various moieties, such as long-chain esters or acetamide (B32628) linkages, has been shown to significantly enhance cytotoxic activity compared to the parent compound.

-

Introduction of heterocyclic rings: The incorporation of heterocyclic rings, like triazoles or oxadiazoles, can improve metabolic stability and modulate pharmacokinetic properties.

-

Bioisosteric replacements: Replacing certain functional groups with their bioisosteres can lead to improved potency, selectivity, and metabolic profiles.

The following diagram illustrates a potential workflow for the design and evaluation of novel crisnatol analogues, inspired by the research on chrysin.

Quantitative Data for Chrysin and its Derivatives

The following table presents a selection of IC50 values for chrysin and some of its derivatives against various cancer cell lines, demonstrating the potential for potency improvement through chemical modification.

| Compound | Cell Line | IC50 (µM) | Reference |

| Chrysin | HeLa | 25.4 | [4] |

| Chrysin | HepG2 | 38.2 | [4] |

| Chrysin Derivative (Long-chain ester) | Liver Cancer | 14.79 | |

| Chrysin | Liver Cancer | 74.97 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of crisnatol and its potential analogues.

Synthesis of Chrysin Derivatives (Illustrative Example)

The following is a general procedure for the synthesis of 7-O-substituted chrysin derivatives, which could be adapted for the modification of crisnatol's hydroxyl groups.

Materials:

-

Chrysin

-

Appropriate acyl chloride or alkyl halide

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve chrysin in anhydrous DMF.

-

Add anhydrous K2CO3 to the solution and stir at room temperature.

-

Add the desired acyl chloride or alkyl halide dropwise to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Cell Viability (MTT) Assay

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.

Materials:

-

Human topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl2, KCl, and Tris-HCl)

-

Test compound

-

Stop solution/loading dye (containing SDS, bromophenol blue, and glycerol)

-

Agarose (B213101) gel (1%) in TAE or TBE buffer

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

UV transilluminator and gel documentation system

Procedure:

-

Set up reaction mixtures on ice, each containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a no-enzyme control and a vehicle control.

-

Initiate the reaction by adding topoisomerase IIα enzyme to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analyze the results: The no-enzyme control will show only the supercoiled DNA band. The vehicle control will show the conversion of supercoiled DNA to relaxed DNA. An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band in a dose-dependent manner.

Signaling Pathways

The primary signaling pathway affected by crisnatol and its potential analogues is the DNA damage response pathway, leading to apoptosis.

Conclusion

This compound remains a compound of interest due to its demonstrated anticancer activity and its well-defined mechanism of action as a DNA intercalator and topoisomerase II inhibitor. While the development of specific crisnatol analogues has not been extensively reported, the wealth of research on the structurally similar compound, chrysin, provides a strong foundation for the rational design of novel derivatives. By applying the structure-activity relationship principles learned from chrysin and employing the detailed experimental protocols outlined in this guide, researchers can systematically explore the chemical space around the crisnatol scaffold. This approach holds the potential to yield new drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the advancement of cancer chemotherapy. Further investigation into the synthesis and biological evaluation of crisnatol analogues is warranted to fully realize the therapeutic potential of this chemical class.

References

- 1. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Crisnatol Mesylate: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisnatol mesylate, a synthetic aromatic amine, has demonstrated notable potential as an anticancer agent. Its lipophilic nature and mechanism of action as a DNA intercalator and topoisomerase inhibitor underscore the critical importance of understanding its journey into and within the cancer cell. This technical guide provides an in-depth overview of the cellular uptake and distribution of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. A comprehensive understanding of these processes is paramount for optimizing its therapeutic efficacy and informing the development of next-generation DNA-targeting cancer therapies.

Introduction

This compound is a cytotoxic arylmethylaminopropanediol that has been investigated for its broad-spectrum activity against solid tumors.[1] Its primary mechanism of action involves the insertion between DNA base pairs (intercalation) and the inhibition of topoisomerase enzymes, crucial for DNA replication and repair.[1] This dual action leads to significant DNA damage and ultimately triggers cell death in rapidly proliferating cancer cells. The effectiveness of Crisnatol is intrinsically linked to its ability to first cross the cell membrane and then accumulate in the nucleus where its targets reside. This guide will dissect the available knowledge on its cellular pharmacokinetics and pharmacodynamics.

Cellular Uptake and Retention

The cellular entry of this compound is facilitated by its lipophilic properties, allowing it to passively diffuse across the plasma membrane.[1] Once inside the cell, its retention is a key determinant of its cytotoxic effect.

Quantitative Data on Cellular Retention

In vitro studies using MCF-7 human breast cancer cells have provided quantitative insights into the cellular retention of Crisnatol and its correlation with antitumor activity. The data highlights that the biological effect of Crisnatol is directly related to the intracellular concentration and the duration of exposure.

| Effect | Cellular Retention Threshold (fmol/cell) |

| Growth Inhibition | > 0.02 |

| Cytoreduction | > 1 |

| Data from in vitro pharmacodynamic studies on MCF-7 cells.[1] |

Intracellular Distribution and Mechanism of Action

Upon entering the cell, this compound must navigate the cytoplasm to reach its primary site of action: the nucleus.

Nuclear Localization

The primary intracellular destination of Crisnatol is the nucleus, driven by its affinity for DNA. Here, it exerts its anticancer effects through two interconnected mechanisms.

Signaling and Mechanistic Pathways

DNA Intercalation: Crisnatol's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix. This physical distortion of the DNA structure interferes with the processes of transcription and replication.

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and repair. Crisnatol inhibits the activity of these enzymes, leading to the accumulation of DNA strand breaks and triggering apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and mechanism of action.

Quantification of Intracellular Crisnatol Concentration

This protocol is adapted from methodologies used for other fluorescent, DNA-intercalating drugs like doxorubicin (B1662922) and can be applied to Crisnatol.

Objective: To quantify the intracellular concentration of this compound in a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer)

-

Fluorescence microplate reader or flow cytometer

-

DAPI or Hoechst stain for nuclear counterstaining (for microscopy)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Drug Incubation: Treat the cells with varying concentrations of this compound for different time points. Include an untreated control.

-

Cell Harvesting:

-

For plate reader analysis: Aspirate the medium, wash the cells twice with ice-cold PBS, and then lyse the cells directly in the wells with lysis buffer.

-

For flow cytometry: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and resuspend in PBS.

-

-

Quantification:

-

Fluorescence Microplate Reader: Measure the fluorescence of the cell lysates at the appropriate excitation and emission wavelengths for Crisnatol. Generate a standard curve using known concentrations of Crisnatol to determine the intracellular concentration.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity will be proportional to the intracellular Crisnatol concentration.

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or total protein content to determine the amount of Crisnatol per cell.

DNA Intercalation Assay

Objective: To determine if this compound intercalates into DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

This compound

-

Agarose (B213101) gel electrophoresis system

-

Ethidium (B1194527) bromide or other DNA stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Enzyme Addition: Add Topoisomerase I to the reaction mixture. This enzyme will relax the supercoiled DNA.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and a loading dye).

-

Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Interpretation: DNA intercalators alter the unwinding of the DNA, which affects the migration of the plasmid in the gel. An increase in supercoiled DNA in the presence of the drug and topoisomerase I indicates intercalation.

Topoisomerase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on topoisomerase activity.

Materials:

-

Kinetoplast DNA (kDNA) for Topoisomerase II or supercoiled plasmid DNA for Topoisomerase I

-

Human Topoisomerase I or II

-

Assay buffer

-

ATP (for Topoisomerase II)

-

This compound

-

Agarose gel electrophoresis system

-

Ethidium bromide

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, DNA substrate, and varying concentrations of this compound.

-

Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction.

-

Incubation: Incubate at 37°C.

-

Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis.

-

Interpretation: Inhibition of the enzyme will result in a decrease in the formation of the reaction product (e.g., decatenated kDNA for Topoisomerase II or relaxed plasmid for Topoisomerase I).

Conclusion

The cellular uptake and intracellular distribution of this compound are pivotal to its anticancer activity. Its lipophilic nature allows for efficient entry into cancer cells, and its subsequent accumulation in the nucleus facilitates its dual mechanism of action as a DNA intercalator and topoisomerase inhibitor. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of Crisnatol and other DNA-targeting agents. Future studies focusing on the precise subcellular quantification and the interplay with drug resistance mechanisms will be crucial for advancing its clinical application.

References

Crisnatol Mesylate: An In-depth Technical Guide on its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisnatol (B1209889), also known as BW-A770U, is an experimental antineoplastic agent that has been investigated for its therapeutic potential against solid tumors. As a synthetic aromatic amine, its cytotoxic effects are primarily attributed to its function as a DNA intercalating agent and an inhibitor of topoisomerase II.[1] This dual mechanism disrupts DNA replication and integrity, ultimately leading to the inhibition of cancer cell proliferation. Due to its lipophilic nature, crisnatol can cross the blood-brain barrier, making it a candidate for the treatment of brain tumors.[1] This technical guide provides a comprehensive overview of the available preclinical data on the effects of crisnatol mesylate on cell cycle progression, its underlying mechanism of action, and relevant experimental methodologies.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Crisnatol exerts its anticancer effects by inserting itself between the base pairs of DNA, a process known as DNA intercalation.[1] This distortion of the DNA double helix interferes with fundamental cellular processes such as transcription and replication. Furthermore, crisnatol inhibits the activity of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, crisnatol leads to the accumulation of DNA strand breaks, which triggers cellular damage responses.

Effect on Cell Cycle Progression

Preclinical studies have demonstrated that this compound induces cell cycle arrest, a critical mechanism for its antiproliferative activity. The specific effects on cell cycle distribution are dependent on both the concentration of the drug and the duration of exposure.

Concentration- and Time-Dependent Cell Cycle Arrest

A key study investigating the effects of crisnatol on murine erythroleukemic cells (MELC) using flow cytometry revealed a distinct pattern of cell cycle disruption:

-

Low Concentrations (0.5-1.0 µM): A short-term exposure (4 hours) to low concentrations of crisnatol results in a reversible G2-phase block .[1]

-